
Spectroscopic Characterization of 3-(1H-
Imidazol-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(1H-Imidazol-1-yl)benzaldehyde

Cat. No.: B1316154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3-(1H-Imidazol-1-yl)benzaldehyde. Due to the limited availability of direct experimental

spectra for this specific isomer, this document presents a detailed analysis based on predicted

values derived from analogous compounds, primarily its structural isomer, 4-(1H-Imidazol-1-

yl)benzaldehyde, and fundamental spectroscopic principles. This approach offers a robust

framework for researchers engaged in the synthesis, identification, and application of this

compound.

Chemical Structure and Properties
3-(1H-Imidazol-1-yl)benzaldehyde is an organic compound featuring a benzaldehyde ring

substituted with an imidazole group at the meta-position. Its chemical properties are defined by

the interplay of these two functional moieties.

Property Value Reference

Molecular Formula C₁₀H₈N₂O [1][2]

Molecular Weight 172.18 g/mol [1][2]

CAS Number 127404-22-2 [1][2]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(1H-Imidazol-1-
yl)benzaldehyde. These predictions are crucial for the identification and structural confirmation

of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.05 Singlet 1H Aldehyde (-CHO)

~8.10 Singlet 1H Imidazole (C2-H)

~7.95 Doublet 1H Phenyl (ortho to CHO)

~7.80 Doublet 1H
Phenyl (ortho to

Imidazole)

~7.65 Triplet 1H Phenyl (meta to both)

~7.50 Singlet 1H Imidazole (C5-H)

~7.30 Singlet 1H Imidazole (C4-H)

¹³C NMR (Predicted)
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Chemical Shift (δ, ppm) Assignment

~192.0 Aldehyde Carbonyl (C=O)

~138.0 Phenyl (C-CHO)

~137.0 Phenyl (C-Imidazole)

~135.5 Imidazole (C2)

~130.5 Phenyl (CH)

~130.0 Imidazole (C4)

~125.0 Phenyl (CH)

~122.0 Phenyl (CH)

~118.0 Imidazole (C5)

~117.0 Phenyl (CH)

Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands corresponding to the

principal functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3120 Medium Aromatic C-H Stretch

~2820, ~2740 Medium
Aldehyde C-H Stretch (Fermi

doublet)

~1700 Strong Aldehyde C=O Stretch

~1600, ~1580 Strong, Medium Aromatic C=C Stretch

~1520 Strong Imidazole Ring Stretch

~1380 Medium C-N Stretch

~880, ~780 Strong
Aromatic C-H Bend (meta-

substitution)
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Mass Spectrometry (MS)
The predicted mass spectrum will exhibit a prominent molecular ion peak and characteristic

fragmentation patterns.

m/z Ion

172.06 [M]⁺

173.07 [M+H]⁺

195.05 [M+Na]⁺

144.06 [M-CO]⁺

117.06 [M-C₂H₂N₂]⁺

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, in a solvent like ethanol, is expected to show absorption maxima

characteristic of the conjugated aromatic system.

λ_max (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Transition

~210 ~25,000 π → π* (Imidazole)

~255 ~18,000 π → π* (Benzene)

~290 ~10,000 n → π* (Carbonyl)

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 3-(1H-Imidazol-1-
yl)benzaldehyde.

Synthesis
A common synthetic route involves the Ullmann condensation of 3-bromobenzaldehyde with

imidazole.[3]
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Reactants: 3-bromobenzaldehyde, imidazole, copper powder.

Solvent: Water.

Procedure: A mixture of the reactants is heated under reflux in a nitrogen atmosphere for an

extended period (e.g., 72 hours). Following the reaction, aqueous ammonia is added, and

the product is extracted with an organic solvent such as chloroform. Purification is typically

achieved via silica gel column chromatography.[3]

Nuclear Magnetic Resonance (NMR)
Instrument: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal

standard (0 ppm).

¹H NMR Acquisition: Standard parameters include a 30° pulse width, an acquisition time of 2-

4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled sequence is used with a 45° pulse width, an

acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

preferred for its simplicity and minimal sample preparation. A small amount of the solid is

placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a

small amount of the sample with dry KBr and pressing it into a thin disk.

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹. An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)
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Instrument: A mass spectrometer with an electrospray ionization (ESI) source is suitable for

this compound.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 10-100 μg/mL).

Acquisition: The sample solution is infused into the ESI source. The analysis is typically

performed in positive ion mode to observe [M+H]⁺ and other adducts. A mass range of 50-

500 m/z is appropriate.

UV-Visible (UV-Vis) Spectroscopy
Instrument: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent

(e.g., ethanol or methanol). This solution is then diluted to a concentration that gives an

absorbance reading between 0.1 and 1.0 at the λ_max.

Acquisition: The spectrum is recorded from 200 to 400 nm using a quartz cuvette with a 1 cm

path length. The solvent is used as a reference.

Visualizations
The following diagrams illustrate the structural relationships and analytical workflow pertinent to

the characterization of 3-(1H-Imidazol-1-yl)benzaldehyde.
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3-(1H-Imidazol-1-yl)benzaldehyde

Benzaldehyde Moiety

Imidazole Moiety

Aldehyde Group (-CHO)
IR: ~1700, ~2820, ~2740 cm⁻¹

¹H NMR: ~10.05 ppm
¹³C NMR: ~192.0 ppm

Phenyl Ring
IR: ~1600, ~1580, ~780 cm⁻¹

¹H NMR: ~7.6-8.0 ppm
¹³C NMR: ~117-138 ppm

Attached to

Imidazole Ring
IR: ~1520 cm⁻¹

¹H NMR: ~7.3-8.1 ppm
¹³C NMR: ~118-135.5 ppm

meta-Substituted by
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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